3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-isopropylbenzamide
Overview
Description
3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-isopropylbenzamide is a synthetic organic compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44214 g/mol This compound is characterized by its complex structure, which includes an ethoxyethoxy group attached to a benzoyl moiety, an isopropyl group, and a benzamide core
Preparation Methods
The synthesis of 3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-isopropylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(2-ethoxyethoxy)benzoic acid with a suitable reagent to form the benzoyl chloride intermediate.
Amidation Reaction: The benzoyl chloride intermediate is then reacted with an amine, such as N-isopropylaniline, under appropriate conditions to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of large-scale reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-isopropylbenzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.
Industry: The compound may be used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-isopropylbenzamide can be compared with other similar compounds, such as:
3-{[4-(2-methoxyethoxy)benzoyl]amino}-N-isopropylbenzamide: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, which may affect its chemical properties and biological activities.
3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-methylbenzamide: This compound has a methyl group instead of an isopropyl group, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[4-(2-ethoxyethoxy)benzoyl]amino]-N-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-12-13-27-19-10-8-16(9-11-19)20(24)23-18-7-5-6-17(14-18)21(25)22-15(2)3/h5-11,14-15H,4,12-13H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWRHYMVWVFDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.